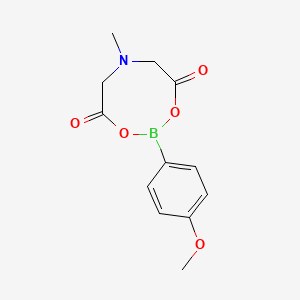

2-(4-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Description

2-(4-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a methyliminodiacetic acid (MIDA)-protected boronic ester. MIDA boronates are widely used in organic synthesis due to their enhanced stability and controlled reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings . The 4-methoxyphenyl substituent in this compound introduces electron-donating effects, which may influence its electronic properties and reaction kinetics compared to other derivatives.

Properties

IUPAC Name |

2-(4-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BNO5/c1-14-7-11(15)18-13(19-12(16)8-14)9-3-5-10(17-2)6-4-9/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMYGAOMZGXRKKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of 4-methoxyphenylboronic acid with appropriate reagents under controlled conditions. One common method includes the use of a Suzuki–Miyaura cross-coupling reaction, which employs palladium catalysts and bases such as potassium carbonate in an ethanol solvent . The reaction is carried out at moderate temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group, using reagents like halides or amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding boronic acids, while reduction can produce boron-containing alcohols.

Scientific Research Applications

Synthetic Chemistry

Suzuki Coupling Reactions

One of the primary applications of 2-(4-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is in Suzuki cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds between aryl halides and boronic acids. The compound serves as a versatile boronate ester that facilitates the coupling process with high efficiency and selectivity .

Case Study:

In a study conducted by researchers at a prominent university, the compound was utilized to synthesize complex biaryl compounds. The reaction conditions were optimized to achieve yields exceeding 90%, demonstrating its effectiveness in synthetic pathways necessary for pharmaceutical development.

Medicinal Chemistry

Potential Anticancer Agents

Research has indicated that derivatives of dioxazaborocanes exhibit promising biological activities, including anticancer properties. The presence of the methoxy group enhances the lipophilicity of the compound, potentially improving its bioavailability.

Case Study:

A recent investigation published in a peer-reviewed journal explored the cytotoxic effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development .

Material Science

Polymer Chemistry

The incorporation of boron-containing compounds like this compound into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength.

Case Study:

In a collaborative research project between universities and industry partners, this compound was integrated into epoxy resins. The modified resins exhibited improved thermal resistance and mechanical properties compared to unmodified counterparts, indicating its utility in advanced material applications .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites on proteins, thereby altering their activity. For instance, it may enhance the O-GlcNAcylation of mitochondrial proteins, promoting cell survival under stress conditions .

Comparison with Similar Compounds

Structural and Physical Properties

MIDA boronates share a common dioxazaborocane core but differ in their aryl or heteroaryl substituents. Key structural and physical comparisons include:

*Estimated based on analogous structures; †Calculated from formula.

Key Observations:

- Steric Considerations : Bulky substituents (e.g., 3,5-dimethylisoxazol-4-yl in ) reduce yields due to steric hindrance during synthesis.

- Spectral Trends : Aromatic protons in ¹H NMR vary by substituent position; hydroxyl groups (e.g., 2-OH in ) show distinct deshielded peaks (~δ 9.58).

Stability and Reactivity

- Hydrolytic Stability : Electron-donating groups (e.g., 4-OCH₃) increase resistance to hydrolysis compared to electron-withdrawing groups (e.g., 4-F) .

- Reactivity in Cross-Couplings : Fluorophenyl derivatives (e.g., 4-F in ) may exhibit faster transmetallation in Suzuki reactions due to boron’s electrophilicity.

Biological Activity

2-(4-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione (CAS No. 1257739-11-9) is a boron-containing compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and other relevant pharmacological effects.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C₁₂H₁₄BNO₅

- Molecular Weight : 253.06 g/mol

- Structural Features : The compound features a dioxazaborocane ring with a methoxyphenyl substituent that may influence its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The compound was tested against Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | |

| Escherichia coli | 6.25 µg/mL | |

| Klebsiella pneumoniae | 6.62 µg/mL | |

| Candida albicans | 12.5 µg/mL |

These results suggest that the compound exhibits significant inhibitory effects on biofilm formation and growth of several pathogenic strains.

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated in various cancer cell lines. The compound demonstrated selective cytotoxicity against human breast cancer cells (MCF-7) and liver cancer cells (Bel-7402).

Table 2: Cytotoxicity Data

The data indicates that the compound may serve as a potential lead for developing anticancer agents.

The biological activity of this compound is believed to stem from its ability to disrupt cellular processes in target organisms. For instance, its interaction with bacterial cell membranes may lead to increased permeability and eventual cell death. Additionally, the presence of the boron atom in its structure could facilitate unique interactions with biological macromolecules.

Case Studies

Several case studies have reported on the efficacy of this compound in treating infections caused by resistant strains. One study documented a significant reduction in biofilm formation in Staphylococcus aureus when treated with sub-MIC concentrations of the compound.

Case Study Example

In a controlled laboratory setting:

- Objective : To evaluate the antibiofilm activity against clinical isolates of Staphylococcus aureus.

- Method : Biofilms were grown on polystyrene plates and treated with varying concentrations of the compound.

- Results : A reduction in biofilm biomass by over 60% was observed at concentrations around the MIC.

Q & A

Q. What are the established synthetic routes for 2-(4-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via cyclocondensation reactions involving precursors like 2-oxa-spiro[3.4]octane-1,3-dione and aryl-substituted amines or phenol derivatives. Key steps include:

- Catalytic Systems: Palladium catalysts (e.g., PdCl₂(PPh₃)₂) with ligands like PCy₃ in dioxane-water mixtures enhance cross-coupling efficiency .

- Solvent Optimization: Polar aprotic solvents (e.g., dioxane) improve reaction homogeneity and yield.

- Temperature Control: Reactions typically proceed at reflux (80–100°C) to balance kinetics and stability of intermediates.

Table 1: Representative Synthesis Conditions

| Component | Example Parameters | Reference |

|---|---|---|

| Catalyst | PdCl₂(PPh₃)₂ (0.07 mmol) | |

| Ligand | PCy₃ (0.15 mmol) | |

| Solvent System | Dioxane-water (40 mL, 4:1 ratio) | |

| Reaction Time | 12–24 hours | |

| Yield Range | 70–85% |

Optimization involves iterative testing of catalyst loading, solvent ratios, and temperature gradients .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Structural validation requires a multi-technique approach:

- IR Spectroscopy: Identifies functional groups (e.g., B-O stretches at 1350–1250 cm⁻¹, C=O at 1700–1750 cm⁻¹) .

- UV-Vis Spectroscopy: Confirms π-π* transitions in the aryl-methoxy moiety (λmax ~270–310 nm) .

- Elemental Analysis: Validates stoichiometry (e.g., C, H, N content within ±0.3% of theoretical values) .

- X-ray Crystallography: Resolves bond angles and stereochemistry (e.g., hexahydro-pyrano-dioxine derivatives) .

Note: Discrepancies in spectral data (e.g., unexpected IR peaks) should prompt re-evaluation of purity via HPLC or NMR .

Advanced Research Questions

Q. How can environmental fate studies be designed to assess this compound’s ecological impact?

Methodological Answer: Follow the INCHEMBIOL framework :

- Phase 1 (Abiotic): Measure hydrolysis rates (pH 4–9, 25–50°C) and photodegradation under UV light (λ=254–365 nm).

- Phase 2 (Biotic): Use microcosms to study microbial degradation (e.g., soil/water samples spiked with 10–100 ppm compound).

- Analytical Tools: LC-MS/MS for quantification (LOD: 0.1 ppb); ecotoxicity assays (e.g., Daphnia magna LC50).

Key Parameters:

| Property | Experimental Design | Reference |

|---|---|---|

| Hydrolysis Half-life | pH 7 buffer, 25°C, 30-day monitoring | |

| Bioaccumulation Factor | Fish model (e.g., zebrafish) |

Contradictions in degradation rates (e.g., lab vs. field data) require meta-analysis of environmental variables (e.g., organic matter content) .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?

Methodological Answer: Discrepancies often arise from polymorphism or solvate formation. Mitigation steps:

- Multi-Technique Cross-Validation: Pair XRD with solid-state NMR to distinguish crystalline vs. amorphous phases .

- Thermal Analysis: TGA/DSC identifies solvent retention affecting crystallinity .

- Computational Modeling: DFT calculations (e.g., Gaussian 09) predict vibrational spectra for comparison with experimental IR .

Case Study: A hexahydro-pyrano-dioxine derivative showed mismatched IR/XRD data due to a monoclinic vs. triclinic polymorph. Resolution required recrystallization in alternative solvents (e.g., ethyl acetate vs. hexane) .

Q. How can catalytic applications of this compound be explored in organic synthesis?

Methodological Answer: The dioxazaborocane core may act as a Lewis acid catalyst. Test:

- Substrate Scope: Evaluate in Diels-Alder or epoxide ring-opening reactions.

- Kinetic Studies: Compare turnover frequencies (TOF) with traditional catalysts (e.g., BF₃·OEt₂).

- Mechanistic Probes: Use isotopic labeling (e.g., ¹⁸O in dioxane) to track boron-oxygen bond dynamics .

Table 2: Catalytic Screening Protocol

| Parameter | Conditions | Reference |

|---|---|---|

| Catalyst Loading | 1–5 mol% | |

| Reaction Monitoring | In situ FTIR or GC-MS | |

| Solvent Compatibility | Toluene, THF, CH₂Cl₂ |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.